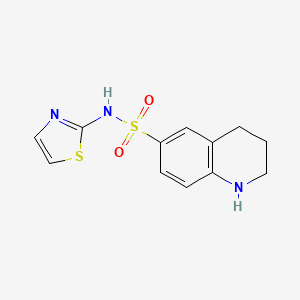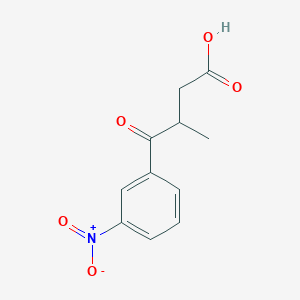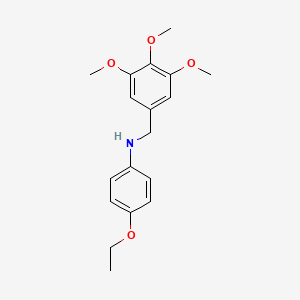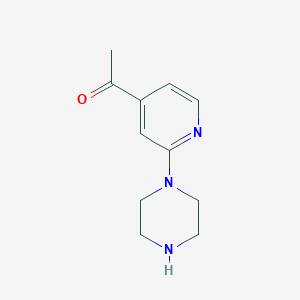
1-(2-Piperazin-1-ylpyridin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Piperazin-1-ylpyridin-4-yl)ethanone is a heterocyclic compound that features both piperazine and pyridine rings
Vorbereitungsmethoden
The synthesis of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone typically involves the reaction of 2-chloropyridine with piperazine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Analyse Chemischer Reaktionen
1-(2-Piperazin-1-ylpyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
1-(2-Piperazin-1-ylpyridin-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(2-Piperazin-1-ylpyridin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Pyrimidyl)piperazine: This compound is a piperazine-based derivative used in medicinal chemistry for its potential therapeutic effects.
1-(4-Pyridinyl)ethanone: Known for its use in organic synthesis, this compound shares structural similarities with this compound but differs in its reactivity and applications.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor in the treatment of Alzheimer’s disease.
These comparisons highlight the unique properties and applications of this compound, distinguishing it from other related compounds.
Eigenschaften
Molekularformel |
C11H15N3O |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
1-(2-piperazin-1-ylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C11H15N3O/c1-9(15)10-2-3-13-11(8-10)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 |
InChI-Schlüssel |
PFCLBFOFWBPUCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC=C1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
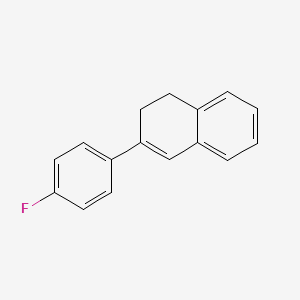
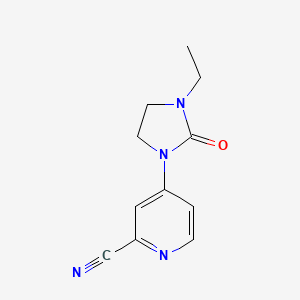
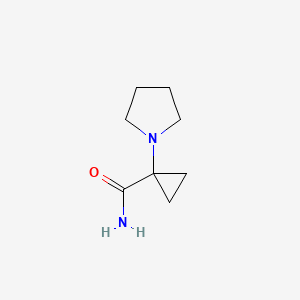

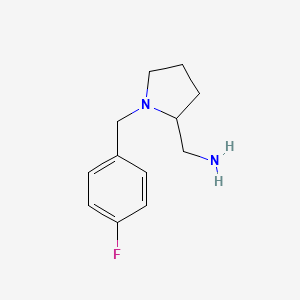
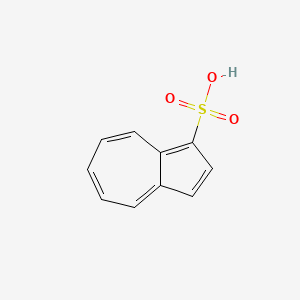
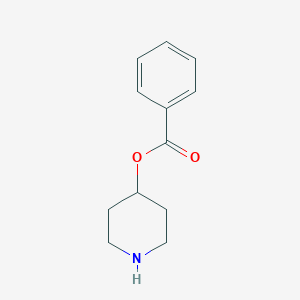
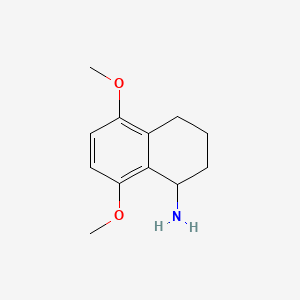
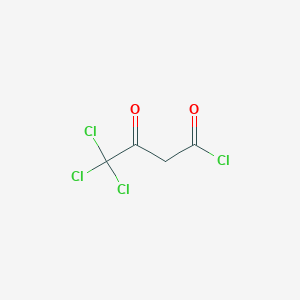
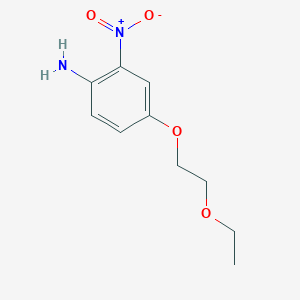
![1-Propanesulfonic acid, 3-[(1-ethynylcyclohexyl)amino]-](/img/structure/B8624002.png)
